REACTION_CXSMILES
|
C([O:5][C:6](=[O:15])[CH2:7][N:8]([CH:12]([CH3:14])[CH3:13])[CH:9]([CH3:11])[CH3:10])(C)(C)C.[ClH:16]>O>[ClH:16].[CH:9]([N:8]([CH2:7][C:6]([OH:15])=[O:5])[CH:12]([CH3:13])[CH3:14])([CH3:10])[CH3:11] |f:3.4|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
After distillation in vacuo of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
excess of HCl, the residue was dried with toluene azeotropically
|
Name
|
|
Type
|
|
Smiles
|
Cl.C(C)(C)N(C(C)C)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |